molecular formula C16H15NO6 B1598675 4-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid CAS No. 710311-03-8

4-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid

Cat. No. B1598675
M. Wt: 317.29 g/mol
InChI Key: FGBCKOTUEAURJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid, also known as 4-DHB, is an organic compound belonging to the class of aromatic carboxylic acids. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds, and has been studied for its potential applications in a variety of scientific fields.

Scientific Research Applications

Enzymatic Oxidative Polymerization

4-Hydroxybenzoic acid derivatives, closely related to 4-(3,5-dimethoxybenzamido)-2-hydroxybenzoic acid, have been used in enzymatic oxidative polymerization. This process involves using oxidoreductases to catalyze the polymerization of these compounds, resulting in poly(phenylene oxide)s. These polymers have potential applications in various fields due to their unique properties (Ikeda et al., 1998).

Dermal Absorption and Metabolism

Studies on the metabolism and dermal absorption of parabens, which are esters of 4-hydroxybenzoic acid, show insights into how these compounds are processed in the skin. Understanding these processes is vital for assessing the disposition of these compounds after dermal exposure and their potential local toxicity (Jewell et al., 2007).

Medicinal Chemistry and Drug Synthesis

Research in medicinal chemistry has led to the synthesis of various compounds derived from 4-hydroxybenzoic acid, like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid. These compounds are significant in the development of new pharmaceuticals and have applications in drug synthesis and discovery (Laak & Scharf, 1989).

Biochemical Research and Therapeutic Applications

Compounds like 3,5-dimethoxy-4-hydroxybenzoic acid have been studied for their anti-sickling, analgesic, and anti-inflammatory properties. This research is crucial for developing therapies for conditions such as sickle cell disease (Gamaniel et al., 2000).

Crystal Engineering and Material Science

Studies on 4-hydroxybenzamide-dicarboxylic acid cocrystals reveal the potential of 4-hydroxybenzoic acid derivatives in crystal engineering and material science. These cocrystals, designed through synthon modularity, have implications for developing new materials with specific properties (Tothadi & Desiraju, 2012).

properties

IUPAC Name

4-[(3,5-dimethoxybenzoyl)amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-22-11-5-9(6-12(8-11)23-2)15(19)17-10-3-4-13(16(20)21)14(18)7-10/h3-8,18H,1-2H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBCKOTUEAURJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393566
Record name 4-[(3,5-dimethoxybenzoyl)amino]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid

CAS RN

710311-03-8
Record name 4-[(3,5-dimethoxybenzoyl)amino]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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